Benzyltriethylammonium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Phase Transfer Catalyst

One of the most common applications of BTEAB is as a phase transfer catalyst (PTC) . PTCs facilitate the transfer of reactants between immiscible phases, typically an organic and an aqueous phase. BTEAB's amphiphilic nature allows it to shuttle ions between the phases, enhancing reaction rates and yields in various organic reactions. This makes it valuable in diverse areas like:

- Alkylation and acylation reactions: BTEAB can facilitate the transfer of alkyl and acyl groups from water-soluble reagents to organic substrates, enabling efficient synthesis of desired products .

- Nucleophilic substitution reactions: BTEAB can be used to promote the substitution of leaving groups in organic molecules with nucleophiles present in the aqueous phase .

Antibacterial and Antifungal Activity

Research suggests that BTEAB exhibits antibacterial and antifungal properties . While the exact mechanisms are still under investigation, studies have shown its effectiveness against various bacterial and fungal strains. This potential has led to its exploration in:

- Development of novel disinfectants and sanitizers: BTEAB's antimicrobial activity makes it a potential candidate for developing new disinfecting and sanitizing agents .

- Preservative applications: BTEAB's ability to inhibit microbial growth might be utilized as a preservative in various products, such as cosmetics and pharmaceuticals .

Other Applications

Beyond its use as a PTC and its potential in antimicrobials, BTEAB finds applications in various other research areas:

- Ionic liquid synthesis: BTEAB can be used as a precursor for the synthesis of ionic liquids, which are salts with unique properties like high thermal stability and conductivity .

- Micelle formation: BTEAB can self-assemble to form micelles, which are spherical aggregates with applications in drug delivery, catalysis, and material science .

Benzyltriethylammonium bromide (BETAB) is a quaternary ammonium salt. It is a white crystalline powder at room temperature [1]. BETAB has several applications in scientific research, particularly in organic chemistry, due to its catalytic properties [1, 2].

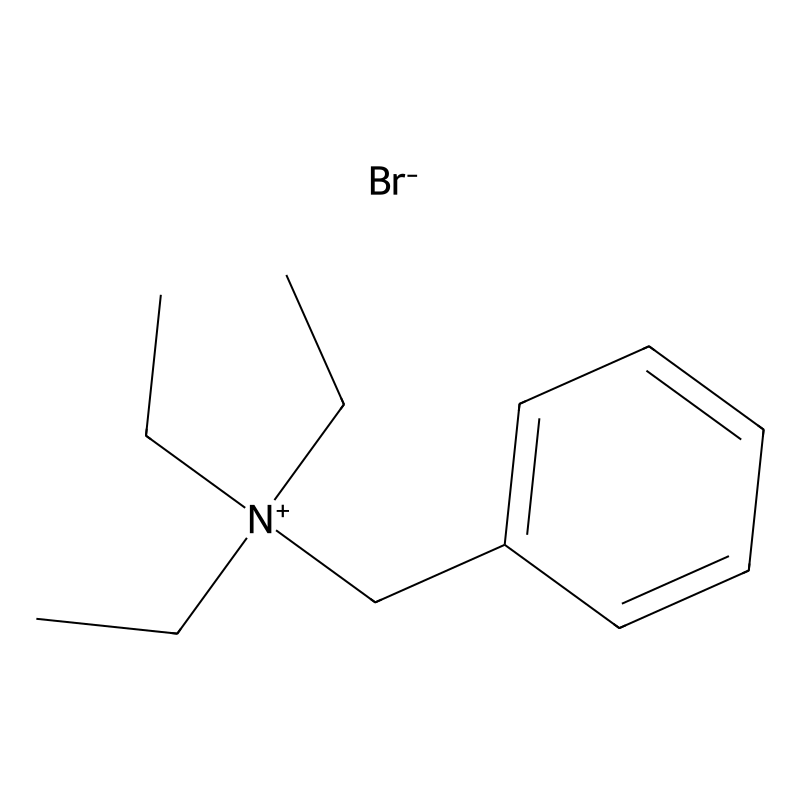

Molecular Structure Analysis

The BETAB molecule consists of a central nitrogen atom bonded to four ethyl groups and a benzyl group (a phenyl group attached to a methylene bridge). The nitrogen atom also carries a positive charge, which is balanced by a bromide ion (Br⁻). This structure gives BETAB both hydrophobic (water-fearing) and hydrophilic (water-loving) character, making it useful in transferring molecules between different phases [1, 2].

Chemical Reactions Analysis

BETAB is commonly used as a phase-transfer catalyst. Phase-transfer catalysts aid in moving molecules from one immiscible liquid phase (e.g., water) to another (e.g., organic solvents) by forming complexes with the molecules [2].

Here's an example of a general reaction where BETAB acts as a phase-transfer catalyst:

RX (aq) + NaX (org) --> ROX (org) + NaBr (aq) [2]

Where:

- RX is an organic molecule containing a leaving group (X) like chloride (Cl) or bromide (Br)

- NaX is a salt of the leaving group dissolved in an organic solvent (org)

- ROX is the desired product after the nucleophilic substitution reaction

- NaBr is a byproduct salt

Physical And Chemical Properties Analysis

- Melting point: 187-197 °C [1]

- Solubility: Soluble in water and polar organic solvents [1]

BETAB can be irritating to the skin and eyes. Safety data sheets (SDS) should be consulted before handling BETAB in a laboratory setting [1].

Further Information

For additional details on the properties and applications of BETAB, you can consult the following resources:

- Phase-Transfer Catalysis: It enhances the rate of reactions involving ionic compounds by transferring them into organic solvents.

- Nucleophilic Substitution Reactions: The compound can act as a nucleophile in reactions where it displaces halides from alkyl halides.

- Formation of Complexes: It can form complexes with various anions, which can be exploited in separation processes .

The biological activity of benzyltriethylammonium bromide has been explored in various contexts:

- Antimicrobial Properties: Some studies suggest that quaternary ammonium compounds exhibit antimicrobial activity, making benzyltriethylammonium bromide potentially useful in disinfectants and antiseptics.

- Cell Membrane Interaction: Due to its cationic nature, it may interact with cell membranes, affecting permeability and cellular uptake of other compounds .

There are several methods for synthesizing benzyltriethylammonium bromide:

- Direct Reaction: The most straightforward method involves reacting benzyl bromide with triethylamine. This reaction typically occurs under reflux conditions to ensure complete conversion.

- Alternative Routes: Other synthetic routes may involve variations in the reaction conditions or the use of different solvents to optimize yield and purity .

Benzyltriethylammonium bromide has diverse applications:

- Phase-Transfer Catalyst: Widely used in organic synthesis to facilitate reactions between organic and aqueous phases.

- Extraction Processes: Employed in the extraction of metal ions from aqueous solutions into organic solvents.

- Biological Research: Utilized in studies involving membrane permeability and drug delivery systems due to its ability to interact with lipid bilayers .

Interaction studies involving benzyltriethylammonium bromide have focused on its effects on biological membranes and its role as a catalyst:

- Membrane Permeability Studies: Research has shown that this compound can enhance the permeability of certain drugs across cell membranes, making it significant for pharmaceutical applications.

- Catalytic Interactions: Its efficiency as a phase-transfer catalyst has been compared with other similar compounds, highlighting its unique ability to facilitate reactions under mild conditions .

Benzyltriethylammonium bromide shares characteristics with several similar compounds, particularly other quaternary ammonium salts. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Benzyltrimethylammonium bromide | C₁₁H₁₈BrN | More sterically hindered; used in similar catalytic roles. |

| Tetrabutylammonium bromide | C₁₆H₃₃BrN | Larger alkyl groups; effective in different solvent systems. |

| Hexadecyltrimethylammonium bromide | C₂₁H₄₅BrN | Long-chain; exhibits surfactant properties alongside catalytic activity. |

Benzyltriethylammonium bromide stands out due to its balance between hydrophilicity and lipophilicity, making it particularly effective in phase-transfer catalysis while maintaining biological compatibility .

Benzyltriethylammonium bromide presents as a white to off-white crystalline powder under standard atmospheric conditions [1] [2] [3]. The compound exhibits the typical characteristics of quaternary ammonium salts, maintaining a solid crystalline structure at room temperature with a molecular weight of 272.22-272.23 g/mol [1] [2] [4]. The material displays moderate hygroscopic properties, readily absorbing moisture from the surrounding atmosphere when exposed to ambient conditions [2] [3] [5].

The compound is characterized by an odorless to characteristic ammonium salt odor depending on purity and storage conditions [6] [7]. Its macroscopic appearance remains consistent across various commercial preparations, with suppliers reporting uniform white crystalline powder characteristics [3] [8] [5]. The crystalline nature of benzyltriethylammonium bromide contributes to its stability during storage and handling operations under appropriate conditions.

Thermal Properties

Melting Point Determination (187-197°C)

Benzyltriethylammonium bromide exhibits a melting point range of 187-197°C with decomposition [3] [9] [10]. This temperature range represents the point at which the compound simultaneously melts and begins thermal decomposition, a characteristic behavior observed in many quaternary ammonium salts. Fisher Scientific documentation specifically reports the melting point range as 187-197°C [3] [9], while other literature sources cite values of 193-195°C with decomposition [1] [11] [2].

The relatively narrow melting point range indicates good compound purity and structural uniformity. The decomposition occurring simultaneously with melting is attributed to the thermal instability of the carbon-nitrogen bonds within the quaternary ammonium structure at elevated temperatures [12]. Temperature determinations have been conducted using standard differential scanning calorimetry methods under controlled atmospheric conditions [3] [9].

Thermal Stability and Decomposition Behavior

Thermal decomposition analysis reveals that benzyltriethylammonium bromide undergoes thermal degradation through multiple pathways beginning at temperatures around 187°C [9] [12]. The decomposition process generates several gaseous products including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen halides [9] [13]. The thermal decomposition follows typical patterns observed in quaternary ammonium compounds, involving carbon-nitrogen bond cleavage and subsequent fragmentation reactions [12] [14].

Research on similar quaternary ammonium bromide compounds indicates that thermal stability varies significantly with molecular structure, with decomposition temperatures ranging from 200-400°C depending on the specific cation and anion combination [12]. The onset temperature for detectable mass loss typically occurs 50-100°C below the reported melting point, suggesting gradual thermal degradation processes initiate before complete melting [12]. Under controlled heating conditions, the compound remains stable up to approximately 135°C before significant decomposition occurs [14].

Solubility Profile

Aqueous Solubility Characteristics

Benzyltriethylammonium bromide demonstrates excellent water solubility across a wide range of concentrations and temperatures [1] [2] [3] [4]. The compound readily dissolves in water to form clear, conducting solutions characteristic of ionic quaternary ammonium salts [15] [16]. Aqueous solutions of the compound exhibit pH values ranging from 7.5-9.5 when prepared at concentrations of 10 g/L [9] [10], indicating slightly basic solution conditions.

The high aqueous solubility results from the ionic nature of the quaternary ammonium cation and bromide anion, facilitating strong ion-dipole interactions with water molecules [16] [17]. This solubility characteristic makes the compound particularly useful in phase transfer catalysis applications where water-organic solvent interfaces are involved [15] [18]. The solubility remains stable across typical laboratory temperature ranges without precipitation or phase separation [17].

Organic Solvent Compatibility

The compound exhibits broad solubility in polar organic solvents including ethanol, acetone, and dichloromethane [19] [16] [20]. This extensive solvent compatibility reflects the amphiphilic character of the benzyltriethylammonium cation, which contains both hydrophilic quaternary ammonium functionality and hydrophobic aromatic and aliphatic components [16] [21].

Solubility studies indicate excellent dissolution in methanol, ethanol, and isopropanol, with the compound maintaining stability in these alcoholic media [15] [20]. Acetone and other ketone solvents also provide effective dissolution, making these systems suitable for crystallization and purification procedures [22]. The solubility in dichloromethane and similar halogenated solvents enables applications in organic synthesis where non-protic conditions are required [16] [18].

Density and Refractive Index Parameters

The density of benzyltriethylammonium bromide has been estimated at 1.2838 g/mL at 20°C [1] [11] [2] [23], though this value represents a calculated estimate rather than direct experimental measurement. This density value places the compound within the typical range for organic quaternary ammonium salts, reflecting the contribution of the bromide anion to the overall molecular density.

The refractive index is estimated at 1.5260 [1] [11] [2] [23], indicating moderate optical density characteristics. This refractive index value suggests significant molecular polarizability, consistent with the presence of aromatic benzyl groups and quaternary ammonium functionality. These optical properties are relevant for analytical identification and purity assessment using standard refractive index measurement techniques.

Both density and refractive index values reported in the literature appear to be theoretical estimates based on molecular structure calculations rather than direct experimental determinations [1] [23]. Experimental verification of these physical constants would provide more accurate characterization data for practical applications and quality control purposes.

Partition Coefficient and Amphiphilic Properties

Benzyltriethylammonium bromide exhibits amphiphilic behavior characteristic of quaternary ammonium surfactants, combining hydrophilic quaternary ammonium head group functionality with hydrophobic alkyl and benzyl substituents [19] [16] [24]. This molecular structure enables the compound to function effectively at interfaces between aqueous and organic phases, contributing to its utility as a phase transfer catalyst [15] [18] [21].

The compound demonstrates surface-active properties, capable of reducing surface tension in aqueous solutions [16] [25] [21]. This surfactant behavior results from the alignment of amphiphilic molecules at air-water interfaces, with the hydrophilic quaternary ammonium groups oriented toward the aqueous phase and hydrophobic regions extending into the air phase [25] [26].

While specific octanol-water partition coefficient values for benzyltriethylammonium bromide were not located in the literature search, the structural characteristics suggest moderate hydrophobicity balanced by strong ionic character [27] [28]. The presence of three ethyl groups and one benzyl substituent on the quaternary nitrogen provides significant hydrophobic character, while the permanent positive charge and bromide counterion contribute substantial hydrophilic properties [24] [29]. This balanced amphiphilic character enables effective partitioning between aqueous and organic phases, essential for phase transfer catalysis applications [18] [30].

| Property Category | Specific Parameter | Value | Temperature/Conditions |

|---|---|---|---|

| Physical State | Appearance | White to off-white crystalline powder | 20°C |

| Hygroscopic nature | Moderately hygroscopic | Ambient conditions | |

| Thermal Properties | Melting point | 187-197°C (with decomposition) | Standard pressure |

| Thermal stability limit | ~135°C | Controlled heating | |

| Decomposition products | NOₓ, CO, CO₂, HBr | >187°C | |

| Density Parameters | Density | 1.2838 g/mL | 20°C (estimated) |

| Refractive index | 1.5260 | 20°C (estimated) | |

| Solubility Profile | Water solubility | Soluble | 20°C |

| Ethanol solubility | Soluble | 20°C | |

| Acetone solubility | Soluble | 20°C | |

| pH (10 g/L aq.) | 7.5-9.5 | 20°C | |

| Amphiphilic Properties | Surface activity | Present | Aqueous solutions |

| Phase transfer capability | Active | Biphasic systems |

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant